6-氯-3-吲哚基 N-乙酰-β-D-葡糖胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

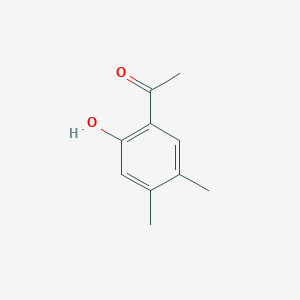

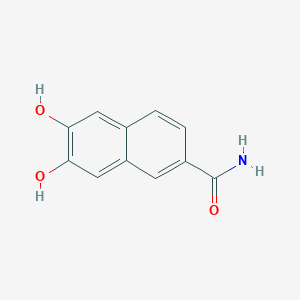

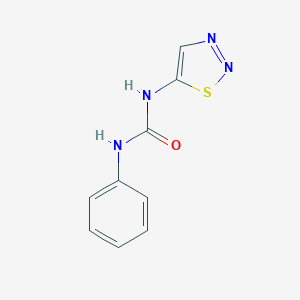

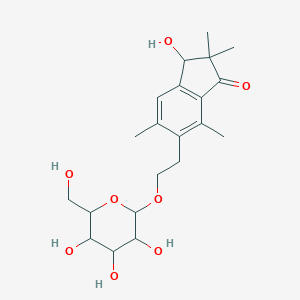

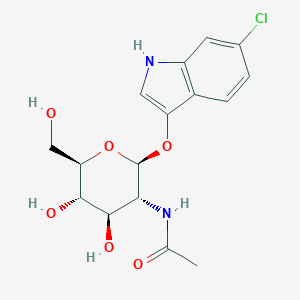

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is a derivative of N-acetyl-D-glucosamine, which is an amino sugar and a key component of the bacterial cell wall and chitin in fungal cell walls. It is also found in the exoskeletons of arthropods. The compound is not directly mentioned in the provided papers, but it is related to the compounds studied within them. The papers focus on the synthesis of deoxy analogues of N-acetyl-D-glucosamine and the use of a chloroacetamido sugar as a glycosyl donor in oligosaccharide synthesis .

Synthesis Analysis

The synthesis of deoxy analogues of N-acetyl-D-glucosamine involves chlorination with sulfuryl chloride followed by reduction with tri-n-butyltin hydride . This method could potentially be applied to the synthesis of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide by substituting the appropriate indolyl glycoside for the phenyl glycoside. The yields from these reactions are generally high, which suggests that a similar approach might be effective for synthesizing the compound of interest .

Molecular Structure Analysis

While the molecular structure of 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide is not directly analyzed in the provided papers, the structure of related compounds such as deoxy analogues of N-acetyl-D-glucosamine and chloroacetamido sugars are discussed. These structures feature a beta-D-glucopyranose ring, which is a common structural motif in many biologically active carbohydrates . The indolyl group in 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide would likely impact the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers describe the use of chloroacetamido sugars in glycosylation reactions, which are key in the synthesis of oligosaccharides . The chloro group in 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide could potentially undergo similar reactions, acting as a leaving group in nucleophilic substitution reactions to form glycosidic bonds. The reactivity of the N-acetyl group and the indolyl moiety would also be important considerations in the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical properties of the deoxy analogues of N-acetyl-D-glucosamine, such as crystallinity, are mentioned, with the 6-deoxy and 4,6-dideoxy compounds being able to crystallize . This suggests that the presence of a chlorine atom at the 6-position, as in 6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide, might influence the crystallization behavior of the compound. The chemical properties, such as reactivity and stability, would be influenced by the presence of the indolyl group and the chlorine atom, which could affect the compound's interactions with other molecules and its potential applications in chemical synthesis and biological systems.

科学研究应用

化学修饰和生物活性

通过乙酰化等工艺对 D-葡聚糖进行化学修饰已显示出增强其溶解度,这反过来又可以显着改变其生物活性,包括抗氧化和抗凝。研究强调了化学修饰的 D-葡聚糖在生物技术领域的潜力,因为它们具有放大的生物效应,这可能与预防和治疗各种人类疾病状况及其临床并发症有关 (Kagimura 等人,2015)。

糖基化和疾病途径

O-连接蛋白糖基化的作用,特别是 N-乙酰葡糖胺添加到蛋白质中,与包括癌症和阿尔茨海默病在内的各种疾病有关。这种糖基化过程是动态的,调节着许多细胞功能,强调了它在胰腺 β 细胞中的重要性,并可能与人类 2 型糖尿病的发展和进展有关。了解 β 细胞 O-糖基化可以为糖尿病的治疗和预防提供新的见解 (Konrad 和 Kudlow,2002)。

酶促作用和生物技术应用

对内切-N-乙酰-β-D-葡糖胺酶和肽-N4-(N-乙酰-β-D-葡糖胺基)天冬酰胺酰胺酶的研究揭示了它们超越结构研究工具的显着生物学作用。这些酶在摄食、发病机制、大分子调节和错误折叠蛋白质的破坏中起着至关重要的作用。它们多样的生物学作用强调了进一步研究以发现新应用和阐明其他细胞途径的重要性 (Karamanos,2013)。

药代动力学和肝脏保护作用

对吲哚-3-甲醇 (I3C) 及其衍生物的研究,包括它们的药代动力学和在慢性肝病中的保护作用,提供了吲哚化合物在肝脏保护中的潜在益处的见解。这些研究强调了吲哚的抗纤维化、抗肿瘤、抗氧化、免疫调节、解毒和抗炎作用,表明在肝脏保护中存在多效作用机制 (Wang 等人,2016)。

生物材料应用:组织工程、药物输送和癌症治疗

源自甲壳素的壳聚糖展示出显着的特性,如生物相容性、生物降解性和形成薄膜和螯合金属离子的能力。这些特性使壳聚糖成为组织工程、药物输送系统和癌症治疗等各个领域的宝贵材料。壳聚糖及其衍生物的多功能性和治疗潜力强调了它们在生物医学应用中的重要性 (Victor 等人,2020)。

安全和危害

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-4-8(17)2-3-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUSWAPDXGBCS-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=CC(=C3)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-indolyl N-acetyl-beta-D-glucosaminide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)